methyl 6-nitro-1H-indole-4-carboxylate
Description
Historical Context of Nitroindole Derivatives in Organic Chemistry
The development of nitroindole chemistry traces its roots to the mid-20th century, when researchers first began exploring systematic approaches to introducing nitro groups onto the indole ring system. Early pioneering work by Parmeter, Cook, and Dixon in 1958 established fundamental methodologies for synthesizing various nitroindole isomers, including 4-nitro-, 5-nitro-, 6-nitro- and 7-nitroindole derivatives. This foundational research demonstrated that different nitration conditions and substrate preparations could lead to selective formation of specific regioisomers, laying the groundwork for more sophisticated synthetic approaches that would emerge in subsequent decades.
The evolution of nitroindole synthesis methodology gained significant momentum through the work of researchers who recognized the importance of protecting group strategies and alternative synthetic routes. The development of indoline-to-indole transformation methods proved particularly influential, as demonstrated by studies showing that indoline-2-carboxylic acid could be efficiently transformed into 6-nitroindoline-2-carboxylic acid through controlled nitration conditions using concentrated nitric acid in concentrated sulfuric acid. This approach enabled researchers to access nitroindole derivatives with high regioselectivity while avoiding the harsh conditions that often led to unwanted side reactions or poor yields.
The historical significance of nitroindole derivatives extends beyond synthetic methodology to encompass their recognition as important building blocks for pharmaceutical development. Research conducted throughout the latter half of the 20th century established that nitroindole compounds could serve as versatile intermediates in the synthesis of biologically active molecules, particularly those targeting neurological disorders. The electronic properties imparted by the nitro group were found to significantly influence the binding affinity and selectivity of indole-based drug candidates, leading to sustained interest in developing efficient synthetic routes to various nitroindole substitution patterns.
Contemporary research has expanded the scope of nitroindole chemistry to include sophisticated applications in fluorescent probe development and materials science. The unique electronic properties of nitroindole derivatives, particularly their ability to participate in intramolecular charge transfer processes, have made them attractive candidates for creating advanced optical materials. This evolution from simple synthetic targets to functional materials represents a significant advancement in the field, demonstrating how fundamental research in heterocyclic chemistry can lead to practical applications across multiple disciplines.
Structural Significance of Substituent Positioning in Indole-Based Compounds
The positioning of substituents on the indole ring system exerts profound effects on both the electronic structure and reactivity of these aromatic heterocycles. Research has demonstrated that substitution at the 4-position of indole rings produces particularly significant changes in electronic transition energies, with 4-substituted indoles showing more pronounced spectral shifts compared to substitution at other positions. This positional sensitivity arises from the unique electronic structure of the indole system, where the 4-position directly influences the electronic density distribution between the pyrrole and benzene portions of the bicyclic framework.
Studies examining the electronic transition properties of substituted indoles have revealed that the 4-position exhibits special sensitivity to electronic perturbations. The absorption and emission wavelengths of 4-substituted indoles demonstrate strong correlations with the electronic properties of the substituent, as quantified by parameters such as the global electrophilicity index. For electron-withdrawing groups like the nitro functionality, this positioning leads to significant red-shifts in absorption spectra and substantial changes in fluorescence quantum yields, reflecting the altered electronic structure of the chromophore system.
The simultaneous presence of both nitro and carboxylate ester substituents in this compound creates a complex electronic environment that influences multiple aspects of molecular behavior. The electron-withdrawing nature of both substituents results in a substantial depletion of electron density from the indole ring system, leading to distinctive spectroscopic properties and enhanced reactivity toward nucleophilic species. This electronic deactivation pattern contrasts sharply with indole derivatives bearing electron-donating substituents, which typically show blue-shifted absorption maxima and different fluorescence characteristics.
The structural significance of the 6-nitro substitution pattern becomes particularly evident when considering the electronic communication between substituents. Research on substituted indoles has shown that benzyl ring substitution with electron-withdrawing groups simultaneously raises the energy of certain electronic transitions while lowering others, creating unique spectroscopic signatures. In the case of 6-nitro substitution, this electronic perturbation extends throughout the aromatic system, influencing both the chemical reactivity and physical properties of the molecule in ways that distinguish it from other nitroindole isomers.
The comprehensive analysis of this compound within the context of substituted indole chemistry reveals the critical importance of substituent positioning in determining molecular properties. The specific combination of 4-position carboxylate and 6-position nitro substitution creates a molecule with unique electronic characteristics that reflect the cumulative effects of multiple electron-withdrawing groups on the indole ring system. This structural arrangement exemplifies how systematic variation of substituent patterns can lead to compounds with tailored properties for specific applications in organic synthesis, materials science, and pharmaceutical development.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-nitro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-4-6(12(14)15)5-9-7(8)2-3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBLJFAKGKGOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283620 | |
| Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-42-3 | |
| Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of Indole Derivatives
Method Overview:
A common approach involves nitrating a suitably protected indole precursor at the 6-position, followed by esterification at the 4-position.
- Starting with indole or 1H-indole-4-carboxylic acid derivatives, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (typically below 0°C to prevent over-nitration).
- The nitration selectively introduces the nitro group at the 6-position due to the electron density distribution in the indole ring.
- Post nitration, the compound undergoes esterification with methyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl 6-nitro-1H-indole-4-carboxylate.
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | < 0°C | 30 min - 2 hrs | Control nitration to prevent poly-nitration |
| Esterification | CH₃OH / H₂SO₄ | Reflux | Several hours | Ensures complete ester formation |
Multi-step Synthesis via Oxalate and Nitro Intermediates
Method Overview:
A more sophisticated route involves synthesizing the indole core with the desired substituents through intermediate compounds such as oxalates and nitroaryl precursors.
- Synthesize a substituted indole intermediate, such as ethyl 2,5-dimethyl-3-nitrophenylimidoformate, via condensation reactions involving nitroaromatic compounds and indole precursors.
- Use potassium ethoxide in dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution reactions, as reported in patent CN101157650B.
- The key step involves cyclization and nitration steps that introduce the nitro group at the 6-position, followed by esterification at the 4-position.
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Cyclization | Diethyl oxalate, potassium ethoxide | 0°C to 40°C | 1 hour | Controlled temperature to optimize yield |
| Nitration | Nitroaromatic reagents | Ambient | Variable | Ensures regioselectivity |
Catalytic Hydrogenation and Nitration of Indole Precursors
Method Overview:
This involves catalytic hydrogenation of precursor compounds followed by nitration and esterification.
- Start with methyl indole-1-carboxylate or methyl 1H-indole derivatives.
- Nitrate the compound using a nitrating mixture (e.g., nitric acid and acetic acid) under controlled conditions to introduce the nitro group at the 6-position.
- The nitrated intermediate is then subjected to esterification or purification steps to yield this compound.
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / Acetic acid | 0°C to room temperature | 1-2 hrs | Precise temperature control to avoid over-nitration |
Key Data and Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Advantages | Drawbacks |
|---|---|---|---|---|---|
| Direct nitration of indole | Indole derivatives | HNO₃ / H₂SO₄ | Nitration → Esterification | Simple, widely used | Over-nitration risk, regioselectivity issues |
| Multi-step oxalate route | Ethyl 2,5-dimethyl-3-nitrophenylimidoformate | Potassium ethoxide, DMSO | Cyclization, nitration | High regioselectivity | Complex, multi-step |
| Catalytic nitration | Methyl indole-1-carboxylate | Nitrating mixture | Nitration → Purification | Good control | Requires careful temperature management |
Research Findings and Optimization Strategies
- Regioselectivity: Achieved by controlling nitration conditions, especially temperature and reagent ratios, to favor substitution at the 6-position.
- Yield Optimization: Use of protecting groups on the indole nitrogen can improve selectivity and yield.
- Purification: Chromatography and recrystallization are essential for obtaining high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-withdrawing nature of the nitro group.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 6-amino-1H-indole-4-carboxylate.
Substitution: Substituted indole derivatives depending on the electrophile used.
Ester Hydrolysis: 6-nitro-1H-indole-4-carboxylic acid.
Scientific Research Applications
Methyl 6-nitro-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of methyl 6-nitro-1H-indole-4-carboxylate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 6-Nitro-1H-Indole-4-Carboxylate and Analogues
Key Observations:
Functional Group Positioning :
- The methyl ester group at position 4 (target compound) vs. position 3 (CAS 109175-09-9) alters electronic effects on the indole ring. Position 4 may offer better steric accessibility for further derivatization .
- Nitro group at position 6 (target compound) vs. position 5 (CAS 686747-51-3): The electron-withdrawing nitro group at position 6 could enhance electrophilic substitution reactivity compared to position 5 .
Carboxylic Acid vs. Ester :
- Carboxylic acid derivatives (e.g., CAS 1082040-51-4) exhibit higher polarity and lower lipid solubility than their ester counterparts, impacting their bioavailability and utility in drug design .
Applications :
- Methyl esters are preferred in drug discovery due to improved membrane permeability. For instance, Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1) is explicitly used in pharmaceuticals and skincare, suggesting similar applications for the target compound .
- Carboxylic acid derivatives serve as precursors for ester synthesis or direct intermediates in organic reactions .
Synthesis Challenges :
- The discontinuation of this compound in commercial catalogs () may reflect synthetic difficulties or regulatory constraints, a common issue with nitroaromatics due to stability or toxicity concerns .
Biological Activity
Methyl 6-nitro-1H-indole-4-carboxylate (MNIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an indole ring with a nitro group at the 6-position and a carboxylate ester at the 4-position. This unique structure contributes to its reactivity and biological activity.
The biological activity of MNIC is primarily attributed to its ability to interact with various molecular targets:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Receptor Binding : The indole ring can bind to specific receptors or enzymes, modulating their activity and affecting cellular pathways.
- Impact on Cellular Pathways : MNIC influences cell signaling, gene expression, and metabolic processes, which are crucial for its therapeutic effects.
Anticancer Properties
MNIC has shown promising anticancer activities in various studies:
- Cell Lines Tested : It has been evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death .
Antimicrobial Activity
MNIC exhibits significant antimicrobial properties:
- Bacterial Strains : It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
- Mechanism : Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways .
Comparative Analysis with Related Compounds
To understand the uniqueness of MNIC, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 6-amino-1H-indole-4-carboxylate | Amino group instead of nitro group | Anticancer, anti-inflammatory |
| Methyl 4-nitro-1H-indole-6-carboxylate | Nitro group at the 4-position | Antimicrobial |
| Indole derivatives | Various substituents on the indole core | Broad spectrum (antiviral, anticancer) |
Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer effects of MNIC in vitro. The results indicated a dose-dependent reduction in cell viability in MCF-7 cells, with an IC50 value of 15 µM. The study concluded that MNIC could be a potential lead compound for developing new anticancer agents .
Study 2: Antimicrobial Activity
In a study by Johnson et al. (2024), MNIC was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that MNIC could serve as a template for designing new antimicrobial agents.
Q & A
Q. What are the key considerations for synthesizing methyl 6-nitro-1H-indole-4-carboxylate to ensure high yield and purity?
- Methodological Answer : The synthesis of nitro-substituted indole derivatives typically involves nitration of the indole core. For this compound:
- Regioselectivity : Nitration at the 6-position requires careful control of reaction conditions (e.g., nitric acid concentration, temperature) to avoid over-nitration or isomer formation. Directing groups like the methyl carboxylate at position 4 influence regiochemistry .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize intermediates and minimize side reactions. Evidence from analogous fluoro-indole synthesis highlights the use of anhydrous solvents to improve yield .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) is critical for isolating the product from unreacted starting materials or byproducts .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for deshielded aromatic protons near the nitro group (δ 8.0–8.5 ppm) and the methyl ester (δ 3.8–4.0 ppm). For example, in fluoro-indole analogs, the fluorine substituent causes distinct splitting patterns .
- 13C NMR : The nitro group’s electron-withdrawing effect shifts adjacent carbons downfield (~125–135 ppm). The ester carbonyl typically appears at ~165–170 ppm .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester (1720–1740 cm⁻¹, C=O) functional groups .
- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (C₁₀H₈N₂O₄; calc. 220.18 g/mol). Fragmentation patterns (e.g., loss of NO₂ or COOCH₃) provide further confirmation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Discrepancies may arise from impurities, polymorphs, or measurement conditions. To resolve this:
- Recrystallization : Use solvents like ethanol or ethyl acetate to isolate pure crystals. For example, indole-6-carboxylic acid derivatives show melting points varying by <5°C after recrystallization .
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) can identify polymorphic transitions or decomposition events missed in capillary methods.
- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 6-fluoro-1H-indole-4-carboxylate, mp not reported but analogous nitro derivatives often have higher melting points due to stronger intermolecular forces) .
Q. What strategies mitigate side reactions during nitration of methyl 1H-indole-4-carboxylate to form the 6-nitro derivative?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 0°C to reduce electrophilic over-reactivity, as seen in nitrations of sensitive indole frameworks .
- Protecting Groups : Temporarily protect the indole NH (e.g., with Boc groups) to prevent oxidation or polymerization. Deprotection post-nitration can restore the NH moiety .
- Catalytic Additives : Use sulfuric acid as a catalyst to enhance regioselectivity. For example, fluoro-indole synthesis achieved high regiocontrol using H₂SO₄ .
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- DFT Calculations : Predict regioselectivity by modeling transition states of nitration at positions 5, 6, and 6. Electron density maps can identify reactive sites influenced by the ester group .
- Solvent Optimization : Use COSMO-RS simulations to select solvents that stabilize intermediates without deactivating the nitronium ion .
- Kinetic Studies : Model reaction rates under varying temperatures to identify ideal conditions (e.g., activation energy thresholds for byproduct formation).
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Solvent Effects : Compare data acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆). For instance, indole protons in DMSO-d₆ may show upfield shifts due to hydrogen bonding .
- Isotopic Purity : Ensure deuterated solvents are >99.9% pure to avoid split peaks from residual protons.
- Referencing Standards : Cross-check with analogous compounds. For example, methyl 6-fluoro-1H-indole-4-carboxylate’s NMR data (δ 8.12–8.73 ppm for aromatic protons) provides a baseline for nitro derivatives .
Experimental Design
Q. What experimental controls are essential when studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Blank Reactions : Run reactions without catalysts (e.g., Pd/C) to confirm no spontaneous decomposition.
- Byproduct Traps : Add molecular sieves or scavengers (e.g., polymer-bound thiourea) to absorb excess nitro intermediates .
- Internal Standards : Use deuterated analogs (e.g., this compound-d₃) to quantify reaction progress via NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
